molecular formula C20H26ClNO2S B14755838 Ethanone, 2-[3-butyl-5-(1,1-dimethylethyl)-2(3H)-thiazolylidene]-1-(5-chloro-2-methoxyphenyl)-, (2Z)-

Ethanone, 2-[3-butyl-5-(1,1-dimethylethyl)-2(3H)-thiazolylidene]-1-(5-chloro-2-methoxyphenyl)-, (2Z)-

Cat. No.: B14755838
M. Wt: 379.9 g/mol
InChI Key: WBJBVAKCQFTCER-UHFFFAOYSA-N
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Description

Ethanone, 2-[3-butyl-5-(1,1-dimethylethyl)-2(3H)-thiazolylidene]-1-(5-chloro-2-methoxyphenyl)-, (2Z)- is a complex organic compound characterized by its unique structure, which includes a thiazolylidene ring and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 2-[3-butyl-5-(1,1-dimethylethyl)-2(3H)-thiazolylidene]-1-(5-chloro-2-methoxyphenyl)-, (2Z)- typically involves multiple steps:

    Formation of the Thiazolylidene Ring: The thiazolylidene ring can be synthesized through the reaction of a butyl-substituted thioamide with an appropriate haloketone under basic conditions.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic substitution reaction, where a chloro-substituted methoxybenzene reacts with the thiazolylidene intermediate.

    Final Coupling: The final step involves coupling the thiazolylidene intermediate with the methoxyphenyl group under acidic or basic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolylidene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Ethanone, 2-[3-butyl-5-(1,1-dimethylethyl)-2(3H)-thiazolylidene]-1-(5-chloro-2-methoxyphenyl)-, (2Z)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolylidene ring and methoxyphenyl group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Ethanone, 2-[3-butyl-5-(1,1-dimethylethyl)-2(3H)-thiazolylidene]-1-(5-chloro-2-methoxyphenyl)-, (2E)-
  • Ethanone, 2-[3-butyl-5-(1,1-dimethylethyl)-2(3H)-thiazolylidene]-1-(5-chloro-2-methoxyphenyl)-, (2Z)-

Uniqueness

The unique combination of the thiazolylidene ring and methoxyphenyl group, along with the specific (2Z)-configuration, distinguishes this compound from its analogs. This configuration can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H26ClNO2S

Molecular Weight

379.9 g/mol

IUPAC Name

2-(3-butyl-5-tert-butyl-1,3-thiazol-2-ylidene)-1-(5-chloro-2-methoxyphenyl)ethanone

InChI

InChI=1S/C20H26ClNO2S/c1-6-7-10-22-13-18(20(2,3)4)25-19(22)12-16(23)15-11-14(21)8-9-17(15)24-5/h8-9,11-13H,6-7,10H2,1-5H3

InChI Key

WBJBVAKCQFTCER-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C=C(SC1=CC(=O)C2=C(C=CC(=C2)Cl)OC)C(C)(C)C

Origin of Product

United States

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